molecular formula C10H9BrO2S2 B1416444 Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate CAS No. 1118786-99-4

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

Cat. No. B1416444
CAS RN: 1118786-99-4
M. Wt: 305.2 g/mol
InChI Key: HIGDLGTWFIZCDA-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2 and a molecular weight of 305.22 . This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been synthesized from thieno[3,2-b]thiophene, applying Cu-catalyzed Ullmann coupling reaction . It’s also been reported that the compound can be prepared via regioselective (C-5) halogenation followed by cross-coupling with 4-alkoxyphenyltrifluoroborate salts .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3 . This indicates the presence of a bromomethyl group attached to the thieno[3,2-b]thiophene ring, and a carboxylate group attached to the ethyl group.


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the synthesis of novel bis(triazolothiadiazines), bis(quinoxalines), bis(thiadiazoles), and bis(oxadiazole) which are linked to the thieno[2,3-b]thiophene core via phenoxymethyl group .


Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 411.8°C at 760 mmHg, a density of approximately 1.6 g/cm3, and a refractive index of n20D 1.67 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate and its derivatives are frequently used in the synthesis of novel heterocyclic compounds. For example, methyl 2-(bromomethyl)thiophene-3-carboxylates have been used to synthesize benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, demonstrating their utility in creating new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Building Blocks for Conjugated Polymers

These compounds serve as key building blocks for synthesizing conjugated polymers. A notable example is the use of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate in the creation of conjugated polymers with altered optical and electrochemical properties, highlighting their potential in materials science (Deng, Wu, Cao, Zhang, Sun, & Marder, 2013).

Applications in Organic Photovoltaic Cells

Thieno[3,2-b]thiophene derivatives, including this compound, have shown promise in the field of organic photovoltaic cells. They are used in the development of semiconducting polymers for high-performance single and tandem organic photovoltaic cells, demonstrating their importance in renewable energy technologies (Kim, Song, Kim, Kang, Shin, & Hwang, 2014).

Dye-Sensitized Solar Cells

These compounds have also been utilized in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). Studies have shown that compounds containing ethyl thieno[3,4-b]thiophene-2-carboxylate entities exhibit significant efficiency in DSSCs, indicating their potential in the field of sustainable energy (Chen, Chou, Tsai, Chen, Lin, Yao, & Chen, 2012).

Liquid Crystal Technology

In the field of liquid crystal technology, derivatives of thieno[3,2-b]thiophene-2-carboxylate have been synthesized to study their mesogenic behavior. Their applications in liquid crystal displays (LCDs) are explored, reflecting their significance in advanced display technologies (Gipson, Sampson, & Seed, 2009).

Heterocyclic Synthesis

Furthermore, this compound is integral in the synthesis of various heterocyclic compounds. Its use in the preparation of thieno[2,3-d]-pyrimidine and other heterocyclic systems underscores its versatility in organic synthesis (Hemdan & Abd El-Mawgoude, 2015).

Future Directions

While specific future directions for this compound are not mentioned in the search results, thiophene-based compounds have attracted great interest in industry as well as academia due to their wide range of applications . They are likely to continue being a topic of interest for the development of new materials and therapeutic agents.

properties

IUPAC Name

ethyl 6-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGDLGTWFIZCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate
Reactant of Route 2
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

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